1-(2-Chloroethoxy)-4-fluorobenzene

Vue d'ensemble

Description

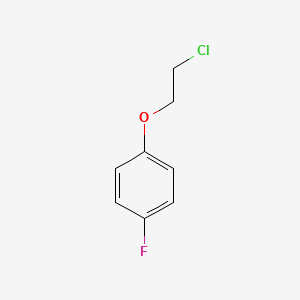

1-(2-Chloroethoxy)-4-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloroethoxy group and a fluorine atom attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chloroethoxy)-4-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the compound to its corresponding hydroxy or amino derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like DMF or toluene.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted ethers or amines.

Oxidation: Formation of phenols or quinones.

Reduction: Formation of hydroxy or amino derivatives.

Applications De Recherche Scientifique

1-(2-Chloroethoxy)-4-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2-Chloroethoxy)-4-fluorobenzene involves its interaction with specific molecular targets. The chloroethoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring. These interactions can modulate the compound’s biological activity and its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

2-Chloroethanol: A simpler compound with similar reactivity but lacking the aromatic ring.

4-Fluorophenol: Contains the fluorine atom but lacks the chloroethoxy group.

1-(2-Chloroethoxy)-2-ethoxyethane: Another ether with different substituents.

Uniqueness: 1-(2-Chloroethoxy)-4-fluorobenzene is unique due to the combination of the chloroethoxy group and the fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .

Activité Biologique

1-(2-Chloroethoxy)-4-fluorobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chlorinated ethoxy group and a fluorobenzene moiety, which contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its effects on various biological systems, particularly in relation to sodium channels and potential therapeutic applications.

Sodium Channel Modulation

Recent studies have indicated that compounds similar to this compound may act as modulators of sodium channels, specifically Na_v1.8 channels, which are implicated in pain pathways. Inhibition of these channels can lead to analgesic effects, making such compounds potential candidates for pain management therapies .

Pharmacological Studies

Several in vitro studies have been conducted to evaluate the pharmacological properties of this compound. Notable findings include:

- Antiviral Properties : Compounds structurally related to this compound have shown antiviral activity against various viruses. For instance, a study indicated that certain derivatives exhibited significant inhibition of viral replication at low concentrations without cytotoxic effects on host cells .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using MDCK (Madin-Darby Canine Kidney) cell lines. The compound demonstrated low toxicity with an IC50 value indicating effective concentrations for therapeutic applications .

Case Study 1: Antiviral Efficacy

A recent investigation into the antiviral efficacy of compounds related to this compound revealed that specific analogs could inhibit the cytopathic effect of influenza virus at concentrations as low as 5 μg/mL. The compounds were tested against both H1N1 and SARS-CoV-2, showcasing promising results in vitro .

Case Study 2: Pain Modulation

In a series of experiments aimed at understanding the analgesic potential of sodium channel modulators, it was found that derivatives of this compound significantly reduced pain behaviors in animal models. This suggests a potential application in neuropathic pain treatment .

Data Tables

| Study | Compound | IC50 (μg/mL) | Effect |

|---|---|---|---|

| Study A | Na₂An | 5.0 | Antiviral (Influenza) |

| Study B | Na₂An | 20.0 | Antiviral (SARS-CoV-2) |

| Study C | 1-(2-CE)-4-FB | Low (exact value not specified) | Analgesic Effect |

Propriétés

IUPAC Name |

1-(2-chloroethoxy)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXWJPITIBTSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.